molecular formula C26H42O4 B12653983 Bis(2-propylhexyl) phthalate CAS No. 85851-84-9

Bis(2-propylhexyl) phthalate

Cat. No.: B12653983
CAS No.: 85851-84-9
M. Wt: 418.6 g/mol
InChI Key: NQHKLPYJSBLNDH-UHFFFAOYSA-N
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Description

Bis(2-propylhexyl) phthalate is an organic compound with the chemical formula C28H46O4. It is a phthalate ester, commonly used as a plasticizer to increase the flexibility and durability of plastic materials. This compound is particularly valued in the production of polyvinyl chloride (PVC) products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-propylhexyl) phthalate is synthesized through the esterification of phthalic anhydride with 2-propylheptanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or para-toluenesulfonic acid. The reaction conditions include temperatures ranging from 130°C to 240°C and reaction times of 3 to 5 hours .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in a reaction kettle, heated, and stirred under controlled conditions. After the reaction, the product undergoes purification steps, including dealcoholization and refining, to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Bis(2-propylhexyl) phthalate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions where the ester groups are replaced by other functional groups.

Common Reagents and Conditions:

    Esterification: Phthalic anhydride and 2-propylheptanol in the presence of an acid catalyst.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Major Products:

Scientific Research Applications

Bis(2-propylhexyl) phthalate is widely used in scientific research due to its role as a plasticizer. Its applications include:

    Chemistry: Used in the synthesis of flexible PVC products and as a solvent in various chemical reactions.

    Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.

    Medicine: Investigated for its impact on human health, including its potential carcinogenic and reproductive toxicity effects.

    Industry: Utilized in the production of flexible plastics, coatings, and adhesives

Mechanism of Action

The mechanism of action of bis(2-propylhexyl) phthalate involves its interaction with cellular pathways and molecular targets. It is known to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in lipid metabolism and cell proliferation. This activation can lead to perturbation of fatty acid metabolism, induction of cell proliferation, and decreased apoptosis. Additionally, this compound can generate reactive oxygen species, leading to oxidative stress .

Comparison with Similar Compounds

Bis(2-propylhexyl) phthalate is often compared to other phthalate esters, such as:

This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in the plastic industry.

Properties

CAS No.

85851-84-9

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

bis(2-propylhexyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C26H42O4/c1-5-9-15-21(13-7-3)19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-22(14-8-4)16-10-6-2/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3

InChI Key

NQHKLPYJSBLNDH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCCC

Origin of Product

United States

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